2,2',3,4,5,6-Hexachlorobiphenyl
Overview
Description
2,2’,3,4,5,6-Hexachlorobiphenyl: is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their environmental persistence and potential health hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5,6-Hexachlorobiphenyl, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce mixtures of PCBs with varying degrees of chlorination, which were then separated and purified for specific applications .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,5,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated benzoic acids and other oxidation products.
Reduction: Reduction reactions can result in the removal of chlorine atoms, producing less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as zinc dust or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated benzoic acids, while reduction can produce lower chlorinated biphenyls .
Scientific Research Applications
Chemistry: 2,2’,3,4,5,6-Hexachlorobiphenyl is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples .
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential role as an endocrine disruptor .
Medicine: Research in medicine focuses on the toxicological effects of 2,2’,3,4,5,6-Hexachlorobiphenyl, including its potential to cause cancer and other health issues .
Industry: Historically, this compound was used in electrical transformers, hydraulic fluids, and as a plasticizer in synthetic resins .
Mechanism of Action
2,2’,3,4,5,6-Hexachlorobiphenyl exerts its effects primarily through its interaction with cellular membranes and enzymes. It can disrupt the function of membrane-bound proteins and interfere with cellular signaling pathways. The compound is known to activate the aryl hydrocarbon receptor (AhR), leading to the induction of phase I and phase II detoxification enzymes . This activation can result in the production of reactive oxygen species and subsequent oxidative stress .
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
Comparison: While all these compounds are hexachlorinated biphenyls, they differ in the positions of the chlorine atoms on the biphenyl rings. This difference in structure can influence their chemical reactivity, environmental persistence, and biological effects. For example, 2,2’,3,3’,4,4’-Hexachlorobiphenyl is known for its higher stability and lower reactivity compared to 2,2’,3,4,5,6-Hexachlorobiphenyl .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEIBQJFGMERJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074149 | |
Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26601-64-9, 41411-61-4 | |
Record name | Hexachlorobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026601649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5,6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA43915PV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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